(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
This chiral diamine derivative features a 2-fluoro-5-(trifluoromethyl)phenyl substituent attached to an ethane-1,2-diamine backbone, stabilized as a dihydrochloride (2HCl) salt. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing properties, while the fluorine atom at the ortho position contributes to steric and electronic modulation . The dihydrochloride salt form improves aqueous solubility and stability, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C9H12Cl2F4N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1 |
InChI Key |
GUYNHAUCMYLFAA-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
This is the most common and reliable method for synthesizing chiral diamines like (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl.
- Condensation: The starting aldehyde (2-fluoro-5-(trifluoromethyl)benzaldehyde) is reacted with an appropriate amine (e.g., ammonia or a primary amine) to form an imine intermediate.
- Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the chiral diamine.
- Stereochemical Control: Use of chiral catalysts or chiral auxiliaries ensures the (1R) configuration is favored.
- Salt Formation: The free base diamine is treated with hydrochloric acid to form the dihydrochloride salt.
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Room temperature, pH control | Avoids side reactions |
| Reduction | Mild temperature, catalytic H2 | Pd/C or NaBH4; stereoselective catalysts |
| Salt Formation | HCl in ethanol or aqueous medium | Enhances stability and crystallinity |
Alternative Synthetic Routes
- Nitro Reduction Route: Starting from nitro-substituted precursors, reduction to the corresponding amine using catalytic hydrogenation or metal hydrides.
- Biocatalytic Processes: Use of engineered enzymes to catalyze amination or reduction steps, improving enantiomeric excess and reducing environmental impact.
- Continuous Flow Synthesis: Industrial scale-up often employs continuous flow reactors for better control over reaction parameters, improving yield and reproducibility.
Research Findings on Optimization
- Catalyst Selection: Pd/C catalysts modified with chiral ligands have shown increased enantioselectivity in reductive amination steps.
- Solvent Effects: Use of green solvents such as ethanol or water-ethanol mixtures improves reaction rates and reduces hazardous waste.
- Temperature and pH Control: Maintaining mild temperatures (0–40°C) and neutral to slightly acidic pH prevents racemization and side reactions.
- Yield and Purity: Optimized processes report yields exceeding 85% with enantiomeric excess (ee) greater than 98%.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 2-Fluoro-5-(trifluoromethyl)benzaldehyde + amine | NaBH4 or Pd/C + H2, chiral catalyst | High stereoselectivity, scalable | Requires catalyst optimization |
| Nitro Reduction | Nitro-substituted phenyl compound | Catalytic hydrogenation, metal hydrides | Straightforward, well-known | Possible over-reduction |
| Biocatalytic Synthesis | Aldehyde or ketone precursors | Enzymatic amination/reduction | Environmentally friendly, selective | Enzyme availability, cost |
| Continuous Flow Process | Same as above | Flow reactors, controlled parameters | Enhanced control, reproducibility | Requires specialized equipment |
Summary of Key Research Data
| Parameter | Typical Values/Conditions | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0–40°C | Maintains stereochemical integrity |
| pH Range | 5–7 | Prevents side reactions |
| Catalyst Loading | 1–5% Pd/C | Balances activity and cost |
| Reaction Time | 2–12 hours | Depends on scale and method |
| Yield | 80–90% | Indicates process efficiency |
| Enantiomeric Excess (ee) | >98% | Ensures biological activity |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to investigate the effects of fluorine and trifluoromethyl groups on biological activity and molecular recognition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards certain enzymes or receptors. The ethane-1,2-diamine moiety may facilitate interactions with metal ions or other functional groups, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with three structurally related impurities/analogs from pharmaceutical reference standards (Table 1):
Table 1: Structural Comparison of Selected Compounds
- Electron-Withdrawing Groups : The -CF₃ group in the target compound and Fluvoxamine Imp. F enhances metabolic resistance compared to -Cl in Impurity E .
- Backbone Flexibility : The ethane-1,2-diamine chain in the target compound allows greater conformational flexibility than the rigid benzodiazepine core in Impurity E .
Pharmacological Implications
- Trifluoromethyl Impact: The -CF₃ group in the target compound and Fluvoxamine Imp.
- Chirality : The 1R configuration in the target compound may confer enantioselective binding to aminergic receptors, a feature absent in racemic analogs like Impurity E .
Biological Activity
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl, a chiral diamine, has garnered attention in pharmacology due to its unique structural features, particularly the trifluoromethyl group and fluorine substitution on the phenyl ring. These characteristics enhance its lipophilicity and potential interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H10F4N2
- Molecular Weight : 222.18 g/mol
- CAS Number : 1213027-21-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group significantly influences its binding affinity, allowing it to modulate various biological pathways effectively. The diamine structure can form hydrogen bonds with target molecules, enhancing the stability of these interactions.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, a related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity . This suggests that this compound could also exhibit similar enzyme inhibition properties.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound 17d | mPGES-1 | 8 nM |
| This compound | TBD | TBD |
Binding Affinity Studies
The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact more effectively with hydrophobic regions in proteins or enzymes. This property is critical for its potential use in drug development as it may increase the bioavailability and efficacy of the compound.
Case Studies
Recent studies have explored the structural activity relationship (SAR) of similar compounds. For example, modifications in the amide groups of related diamines have led to the discovery of potent inhibitors for inflammatory pathways . Such findings highlight the importance of structural variations in enhancing biological activity.
Applications
The potential applications of this compound span various therapeutic areas:
- Anti-inflammatory Agents : Due to its enzyme inhibition properties.
- Anticancer Research : Its ability to modulate enzyme activity could be leveraged in cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
